molecular formula C18H17N3 B6445156 6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile CAS No. 2640956-72-3

6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile

Cat. No. B6445156
CAS RN: 2640956-72-3
M. Wt: 275.3 g/mol
InChI Key: MSBLWOSVUJETIM-UHFFFAOYSA-N
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Description

6-phenyl-2-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1774896-02-4 . It has a molecular weight of 173.26 and its IUPAC name is 6-phenyl-2-azaspiro[3.3]heptane .


Molecular Structure Analysis

The Inchi Code for 6-phenyl-2-azaspiro[3.3]heptane is 1S/C12H15N/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12/h1-5,11,13H,6-9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

The molecular weight of this compound is 173.26 .

Scientific Research Applications

Synthesis of Spirocyclic Compounds

The compound is a part of the spirocyclic class of compounds, which are of significant interest in synthetic and medicinal chemistry . Spirocyclic oxetanes such as 2-oxa-6-azaspiro [3.3]heptane were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Drug Design

The 2-azaspiro heptane scaffold, which is a part of the compound, has recently captured attention of synthetic and medicinal chemists. It was suggested as an entry to structural surrogates of 4-substituted piperidines, which are building blocks for drug design .

Synthesis of Amino Acids

The compound can be used in the synthesis of 2-azaspiro [3.3]heptane-derived amino acids, which are spirocyclic rigidified analogues of two natural amino acids, ornitine and γ-aminobutyric acid . These amino acids are added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

Ligand Design

Due to pre-organization of functional groups, the sterically constrained compounds like this can in principle be much more efficient and selective ligands for various biological targets, thus displaying pronounced biological activity .

Peptidomimetic Drugs Design

Sterically constrained amino acids, which can be synthesized from this compound, are especially popular for the design of peptidomimetic drugs .

Enzyme Binding

The compound can be used in the design of drugs that bind to specific enzymes. For example, a drug discovery project within a group demanded a substituent that enabled higher binding affinities to the NAD (P)H:quinone oxidoreductase 1 (NQO1) active site .

properties

IUPAC Name

6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c19-11-16-7-4-8-17(20-16)21-12-18(13-21)9-15(10-18)14-5-2-1-3-6-14/h1-8,15H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBLWOSVUJETIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=CC=CC(=N3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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